molecular formula C15H15N5O2S B2660485 N-([2,3'-bipyridin]-5-ylmethyl)-1-methyl-1H-imidazole-4-sulfonamide CAS No. 2034473-44-2

N-([2,3'-bipyridin]-5-ylmethyl)-1-methyl-1H-imidazole-4-sulfonamide

Cat. No.: B2660485
CAS No.: 2034473-44-2
M. Wt: 329.38
InChI Key: HHXSLRQMJUECEZ-UHFFFAOYSA-N
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Description

N-([2,3’-bipyridin]-5-ylmethyl)-1-methyl-1H-imidazole-4-sulfonamide is a complex organic compound that features a bipyridine moiety linked to an imidazole sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bipyridin]-5-ylmethyl)-1-methyl-1H-imidazole-4-sulfonamide typically involves the coupling of a bipyridine derivative with an imidazole sulfonamide. One common method involves the use of metal-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to form the bipyridine core . The imidazole sulfonamide can be introduced through nucleophilic substitution reactions under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale coupling reactions using palladium or nickel catalysts. The reaction conditions are optimized to ensure high yield and purity, often involving the use of high temperatures and inert atmospheres to prevent side reactions .

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bipyridin]-5-ylmethyl)-1-methyl-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([2,3’-bipyridin]-5-ylmethyl)-1-methyl-1H-imidazole-4-sulfonamide is unique due to its combined bipyridine and imidazole sulfonamide structure, which allows it to interact with a broader range of molecular targets and exhibit diverse chemical reactivity .

This detailed article provides a comprehensive overview of N-([2,3’-bipyridin]-5-ylmethyl)-1-methyl-1H-imidazole-4-sulfonamide, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-methyl-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]imidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2S/c1-20-10-15(18-11-20)23(21,22)19-8-12-4-5-14(17-7-12)13-3-2-6-16-9-13/h2-7,9-11,19H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHXSLRQMJUECEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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